molecular formula C6H15ClN2O B13981974 4-Hydrazinylcyclohexanol hydrochloride

4-Hydrazinylcyclohexanol hydrochloride

Cat. No.: B13981974
M. Wt: 166.65 g/mol
InChI Key: SATOIAGOXHKYEC-UHFFFAOYSA-N
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Description

4-Hydrazinylcyclohexanol hydrochloride is an organic compound with the molecular formula C6H15ClN2O. It is a derivative of cyclohexanol, where a hydrazine group is attached to the fourth position of the cyclohexane ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinylcyclohexanol hydrochloride typically involves the reaction of cyclohexanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then reduced to yield the desired product. The reaction conditions often include:

    Temperature: 50-70°C

    Solvent: Aqueous or organic solvents like ethanol

    Catalysts: Acidic catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as mechanosynthesis and solid-state melt reactions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylcyclohexanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of amines or alcohols

    Substitution: Replacement of the hydrazine group with other functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives .

Scientific Research Applications

4-Hydrazinylcyclohexanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinylcyclohexanone
  • 4-Hydrazinylcyclohexane
  • Cyclohexanol, 4-hydrazinyl-

Uniqueness

4-Hydrazinylcyclohexanol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and solubility, making it a valuable reagent in various applications .

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

4-hydrazinylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c7-8-5-1-3-6(9)4-2-5;/h5-6,8-9H,1-4,7H2;1H

InChI Key

SATOIAGOXHKYEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NN)O.Cl

Origin of Product

United States

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